molecular formula C14H16O2Si B1582494 Dimethyldiphenoxysilane CAS No. 3440-02-6

Dimethyldiphenoxysilane

Cat. No.: B1582494
CAS No.: 3440-02-6
M. Wt: 244.36 g/mol
InChI Key: SWLVAJXQIOKFSJ-UHFFFAOYSA-N
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Preparation Methods

Dimethyldiphenoxysilane is commonly synthesized by reacting dimethyldichlorosilane with phenol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . The general reaction can be represented as follows:

[ \text{C}_2\text{H}_6\text{Cl}_2\text{Si} + 2\text{C}6\text{H}5\text{OH} \rightarrow \text{C}{14}\text{H}{18}\text{O}_2\text{Si} + 2\text{HCl} ]

In industrial settings, this reaction is carried out in large reactors with precise temperature and pressure controls to maximize yield and purity.

Chemical Reactions Analysis

Dimethyldiphenoxysilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and other oxidation products.

    Reduction: Reduction reactions can convert this compound into simpler silane derivatives.

    Substitution: It can undergo substitution reactions where the phenoxy groups are replaced by other functional groups, depending on the reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyldiphenoxysilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which dimethyldiphenoxysilane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon, facilitating the formation of silicon-oxygen bonds. Its phenoxy groups can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Dimethyldiphenoxysilane can be compared to other organosilicon compounds such as:

    Dimethyldichlorosilane: A precursor used in the synthesis of this compound.

    Diphenyldimethoxysilane: Similar in structure but with methoxy groups instead of phenoxy groups.

    Tetramethyldisiloxane: Contains silicon-oxygen-silicon linkages and is used in different applications.

This compound is unique due to its phenoxy groups, which provide distinct reactivity and stability compared to other organosilicon compounds.

Properties

IUPAC Name

dimethyl(diphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVAJXQIOKFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073962
Record name Silane, dimethyldiphenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3440-02-6
Record name 1,1′-[(Dimethylsilylene)bis(oxy)]bis[benzene]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldiphenoxysilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethyldiphenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyldiphenoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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